Cas no 899724-62-0 (methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate)

Methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate is a purine derivative with a structurally optimized framework, offering versatility in medicinal chemistry and pharmaceutical research. Its functional groups, including the benzyl(methyl)amino and ester moieties, enhance reactivity for further derivatization, making it a valuable intermediate in drug discovery. The compound's rigid purine core contributes to potential binding affinity in biological systems, while the ester group allows for convenient modification or prodrug strategies. Its synthetic accessibility and stability under standard conditions facilitate handling in laboratory settings. This compound is particularly relevant for studies targeting adenosine receptor modulation or enzyme inhibition, given its structural resemblance to biologically active purine analogs.
methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate structure
899724-62-0 structure
Product name:methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
CAS No:899724-62-0
MF:C18H21N5O4
Molecular Weight:371.390443563461
CID:5440104

methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate 化学的及び物理的性質

名前と識別子

    • NPCVTGKEKCGVBG-UHFFFAOYSA-N
    • methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
    • インチ: 1S/C18H21N5O4/c1-20(10-12-8-6-5-7-9-12)17-19-15-14(23(17)11-13(24)27-4)16(25)22(3)18(26)21(15)2/h5-9H,10-11H2,1-4H3
    • InChIKey: NPCVTGKEKCGVBG-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CN1C2=C(N(C)C(=O)N(C)C2=O)N=C1N(CC1=CC=CC=C1)C

methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3176-0035-2μmol
methyl 2-{8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
899724-62-0 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3176-0035-5μmol
methyl 2-{8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
899724-62-0 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3176-0035-10mg
methyl 2-{8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
899724-62-0 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3176-0035-50mg
methyl 2-{8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
899724-62-0 90%+
50mg
$160.0 2023-04-27
Life Chemicals
F3176-0035-15mg
methyl 2-{8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
899724-62-0 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3176-0035-20μmol
methyl 2-{8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
899724-62-0 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3176-0035-2mg
methyl 2-{8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
899724-62-0 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3176-0035-20mg
methyl 2-{8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
899724-62-0 90%+
20mg
$99.0 2023-04-27
Life Chemicals
F3176-0035-1mg
methyl 2-{8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
899724-62-0 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3176-0035-10μmol
methyl 2-{8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate
899724-62-0 90%+
10μl
$69.0 2023-04-27

methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate 関連文献

methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetateに関する追加情報

Methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate (CAS No. 899724-62-0): A Comprehensive Overview

Methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate, identified by its CAS number 899724-62-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and potential biological activities. The detailed structure of this compound includes a purine core modified with various functional groups, making it a promising candidate for further research and development.

The molecular formula of Methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate is C18H22N4O5. This formula highlights the presence of multiple nitrogen atoms and oxygen atoms, which are crucial for its reactivity and potential interactions with biological targets. The compound's structure features a benzyl group attached to a methylamino group, which is further linked to a dimethylated purine ring. This purine ring is characterized by a dioxo group and a tetrahydropyrimidinone moiety.

Recent advancements in the field of medicinal chemistry have shown that purine derivatives exhibit a wide range of biological activities. These activities include antiviral, anticancer, and anti-inflammatory properties. The specific modifications present in Methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate make it an intriguing candidate for further investigation in these areas.

In particular, the presence of the benzyl(methyl)amino group and the dimethylated purine ring suggests that this compound may interact with enzymes and receptors involved in critical cellular pathways. For instance, purine derivatives have been known to inhibit enzymes such as kinases and phosphodiesterases. The dioxo group in the molecule may also contribute to its ability to modulate these interactions.

One of the most promising applications of Methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate is in the development of new therapeutic agents for cancer treatment. Cancer cells often exhibit altered metabolic pathways and signaling cascades compared to normal cells. By targeting these pathways with specific molecules like Methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate, researchers aim to disrupt cancer cell growth and survival.

Current research in this area has focused on identifying small molecules that can selectively inhibit key enzymes involved in cancer metabolism. For example, studies have shown that purine derivatives can inhibit enzymes such as PI3K and mTOR, which are crucial for cancer cell proliferation and survival. The structural features of Methyl 2-{8-benzyl(methyl)amino-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-y acetate make it a potential lead compound for further development in this context.

Another area of interest is the use of Methyl 2-{8-benzyl(methyl)amino}-1,3-dimethyI - 2,6 - dioxo - 2,3,6,7 - tetrahy dro - 1 H - p urin - 7 - yl acetate in the treatment of inflammatory diseases. Inflammation is a hallmark of many chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. By modulating inflammatory pathways with specific molecules like this compound, researchers hope to develop new treatments that can effectively reduce inflammation without causing significant side effects.

The synthesis of Methyl 2-{8-benzyl(m ethyl)amin o - 1 , 3 - dim eth y l - 2 , 6 - dioxo - 2 , 3 , 6 , 7 - tetr ah ydro - l H - p urin e - 7 - yl aceta te } acetate involves multiple steps, including condensation reactions, cyclization, and functional group transformations. These synthetic strategies require careful optimization to ensure high yields and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently, which is crucial for further research and development.

The pharmacokinetic properties of Methyl 2-{8-benzyl(m ethyl)a min o - l , 3 - dim eth y l - 2 , 6 - dioxo - 2 , 3 , 6 , 7 - tetr ah ydro - l H p ur ine - 7 yl aceta te } acetate are also important considerations for its potential therapeutic applications. Factors such as solubility, bioavailability, and metabolic stability play a significant role in determining whether a drug candidate will be successful in clinical trials. Researchers are actively studying these properties to optimize the compound's pharmacokinetic profile.

In conclusion, Methyl 2-{8-benzyl(m eth yl)a min o } l , l , dim eth y l } ) aceta te ( CAS No . l ) is a compoun d with significant potential i n the field o f pharma ceutical chemistry . Its complex structure and diverse functional groups make it an interesting candidate for further research i n areas such as cancer treatment and anti-inflammatory therapy . With continued advancements i n synthetic methodologies and pharmacological studies, this compoun d holds promise f or becoming a valuable therapeutic agent i n the future .

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